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Compound of Interest

Compound Name: 2-Methyl-6-propylphenol

CAS No.: 3520-52-3

Cat. No.: B1347318

Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Methyl-6-propylphenol (CAS 3520-52-3), a substituted phenolic compound of interest in

various research and development applications. This document is intended for researchers,

scientists, and drug development professionals, offering a detailed analysis of its mass

spectrometry, infrared, and nuclear magnetic resonance data. The methodologies and

interpretations presented herein are grounded in established scientific principles to ensure

accuracy and reliability.

Introduction to 2-Methyl-6-propylphenol
2-Methyl-6-propylphenol, with the molecular formula C₁₀H₁₄O and a molecular weight of

150.22 g/mol , is an aromatic organic compound.[1] Its structure, featuring a hydroxyl group

and two different alkyl substituents on the benzene ring, gives rise to a unique spectroscopic

fingerprint. Understanding this fingerprint is crucial for its unambiguous identification, purity

assessment, and for elucidating its role in various chemical and biological processes. This

guide will delve into the details of its mass spectrum, infrared spectrum, and both proton and

carbon-13 nuclear magnetic resonance spectra.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the

molecular weight and structural features of a compound by analyzing the mass-to-charge ratio

of its ions. For a volatile compound like 2-Methyl-6-propylphenol, Gas Chromatography-Mass

Spectrometry (GC-MS) is a commonly employed method.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 2-Methyl-6-propylphenol is characterized by a

distinct fragmentation pattern. The key peaks observed are summarized in the table below.[1]

m/z Relative Intensity Assignment

150 Moderate [M]⁺ (Molecular Ion)

121 High
[M - C₂H₅]⁺ (Loss of an ethyl

group)

77 Moderate [C₆H₅]⁺ (Phenyl cation)

Interpretation of the Mass Spectrum
The presence of a molecular ion peak [M]⁺ at m/z 150 confirms the molecular weight of 2-
Methyl-6-propylphenol. The most abundant fragment ion, known as the base peak, is

observed at m/z 121. This corresponds to the loss of an ethyl group (mass 29) from the

molecular ion, a characteristic fragmentation pathway for alkylphenols. The presence of a

significant peak at m/z 77 is indicative of the phenyl cation, a common fragment in the mass

spectra of aromatic compounds.

Experimental Protocol for Gas Chromatography-Mass
Spectrometry (GC-MS)
A robust and sensitive method for the analysis of 2-Methyl-6-propylphenol can be achieved

using a standard GC-MS system.

Sample Preparation: For a liquid sample, a dilute solution in a volatile organic solvent such

as dichloromethane or hexane is prepared.
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Gas Chromatography:

Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC

inlet, which is heated to ensure rapid vaporization.

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a

capillary column (e.g., a nonpolar column like one with a 5% phenyl-methylpolysiloxane

stationary phase). The temperature of the GC oven is programmed to ramp up, allowing

for the separation of compounds based on their boiling points and interactions with the

stationary phase.

Mass Spectrometry:

Ionization: As the separated components elute from the GC column, they enter the ion

source of the mass spectrometer. In electron ionization (EI) mode, the molecules are

bombarded with a high-energy electron beam, causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Figure 1: Workflow for GC-MS analysis of 2-Methyl-6-propylphenol.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique that probes the vibrational modes of molecules. It is

particularly useful for identifying the functional groups present in a compound.

Infrared Spectroscopy Data
The FTIR spectrum of 2-Methyl-6-propylphenol, typically recorded from a neat liquid sample,

exhibits several characteristic absorption bands.
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Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch (hydroxyl group)

~3050-3000 Aromatic C-H stretch

~2960-2850 Aliphatic C-H stretch (methyl and propyl groups)

~1600 and ~1470 C=C stretch (aromatic ring)

~1200 C-O stretch (phenol)

Interpretation of the Infrared Spectrum
The most prominent feature in the IR spectrum of 2-Methyl-6-propylphenol is a broad

absorption band around 3400 cm⁻¹, which is characteristic of the stretching vibration of a

hydroxyl (-OH) group involved in hydrogen bonding. The presence of sharp peaks in the 3050-

3000 cm⁻¹ region confirms the presence of aromatic C-H bonds, while the strong absorptions

between 2960 and 2850 cm⁻¹ are due to the C-H stretching vibrations of the methyl and propyl

substituents. The characteristic C=C stretching vibrations of the benzene ring are observed at

approximately 1600 and 1470 cm⁻¹. Finally, the strong absorption around 1200 cm⁻¹ is

attributed to the C-O stretching vibration of the phenolic hydroxyl group.

Experimental Protocol for Fourier-Transform Infrared
(FTIR) Spectroscopy
For a liquid sample like 2-Methyl-6-propylphenol, the spectrum can be easily obtained using

the neat liquid.

Sample Preparation: A single drop of the neat liquid is placed between two salt plates (e.g.,

NaCl or KBr). The plates are gently pressed together to form a thin capillary film.

Data Acquisition:

The salt plates are mounted in a sample holder and placed in the beam path of the FTIR

spectrometer.

A background spectrum of the empty salt plates is recorded.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1347318/docs?utm_src=pdf-body#spectroscopic-profile-of-2-methyl-6-propylphenol-an-in-depth-technical-guide
https://www.benchchem.com/product/b1347318/docs?utm_src=pdf-body#spectroscopic-profile-of-2-methyl-6-propylphenol-an-in-depth-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1347318?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The sample spectrum is then recorded. The instrument software automatically subtracts

the background spectrum to produce the final spectrum of the sample.

Data Analysis: The resulting spectrum, a plot of absorbance or transmittance versus

wavenumber, is analyzed to identify the characteristic absorption bands and assign them to

the corresponding functional groups.

Figure 2: Workflow for FTIR analysis of 2-Methyl-6-propylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic

molecules by probing the magnetic properties of atomic nuclei. The following data is based on

predicted spectra, as experimental data for 2-Methyl-6-propylphenol is not readily available in

public databases.

¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum of 2-Methyl-6-propylphenol in CDCl₃ would show distinct

signals for the aromatic, propyl, methyl, and hydroxyl protons.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.0-6.7 m 3H
Aromatic protons (H-

3, H-4, H-5)

~4.8 s (broad) 1H Phenolic -OH

~2.6 t 2H Ar-CH₂-CH₂-CH₃

~2.2 s 3H Ar-CH₃

~1.6 sextet 2H Ar-CH₂-CH₂-CH₃

~0.9 t 3H Ar-CH₂-CH₂-CH₃

Interpretation of the ¹H NMR Spectrum
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The aromatic region (~7.0-6.7 ppm) would show a complex multiplet corresponding to the three

protons on the benzene ring. The broad singlet around 4.8 ppm is characteristic of a phenolic

hydroxyl proton, with its chemical shift being concentration and solvent dependent. The propyl

group would give rise to three distinct signals: a triplet at ~2.6 ppm for the methylene group

attached to the aromatic ring, a sextet at ~1.6 ppm for the central methylene group, and a

triplet at ~0.9 ppm for the terminal methyl group. The singlet at ~2.2 ppm corresponds to the

methyl group attached to the aromatic ring.

¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum would show ten distinct signals, corresponding to the ten

carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

~151 C-1 (C-OH)

~138 C-6 (C-propyl)

~127 C-4

~126 C-5

~122 C-3

~121 C-2 (C-methyl)

~33 Ar-CH₂-CH₂-CH₃

~23 Ar-CH₂-CH₂-CH₃

~16 Ar-CH₃

~14 Ar-CH₂-CH₂-CH₃

Interpretation of the ¹³C NMR Spectrum
The carbon atom attached to the hydroxyl group (C-1) is the most deshielded aromatic carbon,

appearing around 151 ppm. The other aromatic carbons would appear in the range of 121-138

ppm. The aliphatic carbons of the propyl and methyl groups would appear in the upfield region

of the spectrum.
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Experimental Protocol for NMR Spectroscopy
Sample Preparation: A small amount of the sample (5-10 mg) is dissolved in a deuterated

solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The instrument is

tuned and shimmed to optimize the magnetic field homogeneity. A series of radiofrequency

pulses are applied, and the resulting free induction decay (FID) signal is recorded.

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The

spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Figure 3: General workflow for NMR spectroscopic analysis.

Conclusion
The spectroscopic data presented in this guide provides a comprehensive profile for the

structural characterization of 2-Methyl-6-propylphenol. The mass spectrum confirms its

molecular weight and reveals characteristic fragmentation patterns. The infrared spectrum

clearly identifies the key functional groups, namely the hydroxyl and alkyl-substituted aromatic

moieties. While experimental NMR data is not readily available, the predicted spectra offer

valuable insights into the proton and carbon environments within the molecule. The

combination of these spectroscopic techniques provides a powerful and self-validating system

for the unambiguous identification and structural elucidation of 2-Methyl-6-propylphenol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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